

Application Note: High-Throughput N-Glycan Profiling Using ANTS Labeling and Mass Spectrometry

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Compound of Interest

Compound Name: 1,3,6-Naphthalenetrisulfonic acid,
7-amino-

Cat. No.: B085844

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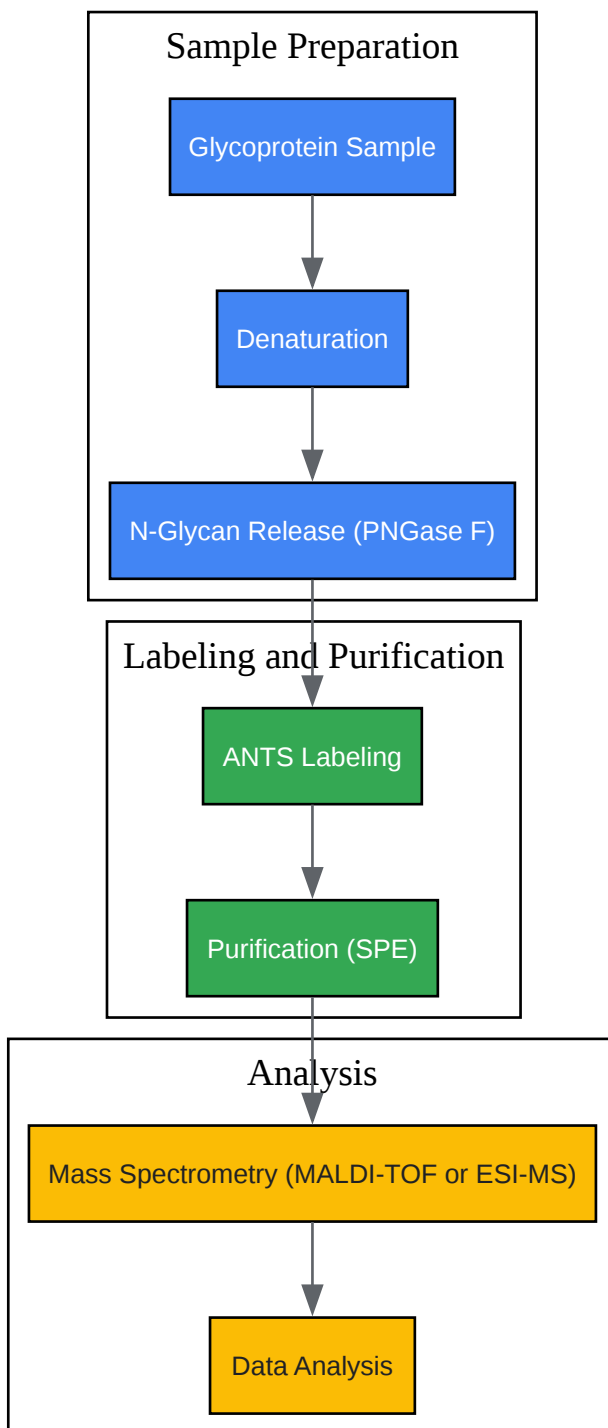
Introduction

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and therapeutic efficacy of proteins. Comprehensive characterization of N-linked glycans is therefore a regulatory expectation and a scientific necessity in biopharmaceutical development and glycobiology research. This application note describes a robust and sensitive workflow for the analysis of N-glycans released from glycoproteins. The method utilizes 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) as a fluorescent label, enabling both fluorescence-based quantification and subsequent mass spectrometry (MS) analysis for detailed structural elucidation. ANTS is a charged fluorophore that facilitates electrophoretic and chromatographic separation and enhances ionization for mass spectrometric detection.^{[1][2]}

Workflow Overview

The analytical workflow encompasses enzymatic release of N-glycans from the glycoprotein, fluorescent labeling of the reducing terminus of the released glycans with ANTS, purification of the labeled glycans, and finally, analysis by mass spectrometry. This integrated approach

allows for both relative quantification and in-depth structural characterization of the N-glycan population.



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Caption: Experimental workflow for ANTS-labeled N-glycan analysis.

Detailed Protocols

I. Enzymatic Release of N-Glycans

This protocol describes the release of N-linked glycans from a glycoprotein sample using Peptide-N-Glycosidase F (PNGase F).

Materials:

- Glycoprotein sample (10-100 µg)
- Denaturation Solution: 1.33% (w/v) SDS
- IGEPAL-CA630 (4% v/v)
- PNGase F (e.g., New England Biolabs, #P0704)
- 50 mM Ammonium Bicarbonate buffer (pH 8.4)
- Water bath or incubator at 37°C and 65°C

Procedure:

- Dissolve the glycoprotein sample in an appropriate volume of 50 mM ammonium bicarbonate buffer.
- Add 30 µL of 1.33% SDS solution to the sample and incubate at 65°C for 10 minutes to denature the protein.[\[3\]](#)
- Allow the sample to cool to room temperature. Add 10 µL of 4% (v/v) IGEPAL-CA630 to sequester the SDS.[\[3\]](#)
- Add 1-2 units of PNGase F to the reaction mixture.[\[3\]](#)[\[4\]](#)
- Incubate the reaction at 37°C for 16-18 hours to ensure complete release of N-glycans.[\[4\]](#)[\[5\]](#)
- The resulting solution contains the released N-glycans and the deglycosylated protein.

II. ANTS Labeling of Released N-Glycans

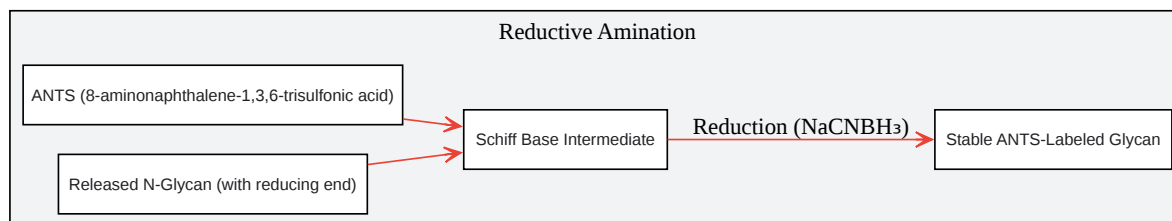
This protocol details the covalent labeling of the released N-glycans with ANTS via reductive amination.

Materials:

- Dried N-glycan sample
- ANTS Labeling Solution: 0.1 M ANTS in 15% acetic acid in water
- Reducing Agent: 1 M Sodium Cyanoborohydride (NaCNBH_3) in DMSO
- Water bath or incubator at 37°C

Procedure:

- Dry the N-glycan sample completely using a vacuum centrifuge.
- Reconstitute the dried glycans in 5 μL of the ANTS Labeling Solution.[5]
- Add 5 μL of 1 M Sodium Cyanoborohydride solution to the mixture.[5]
- Incubate the reaction at 37°C for 16 hours in the dark.[5] This reaction covalently links the ANTS molecule to the reducing end of the N-glycans.



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Caption: ANTS labeling of N-glycans via reductive amination.

III. Purification of ANTS-Labeled N-Glycans

Excess ANTS label must be removed prior to mass spectrometry analysis to reduce signal suppression and background noise. Solid-Phase Extraction (SPE) is a commonly used method for this purpose.

Materials:

- C18 SPE Cartridge
- Acetonitrile (ACN)
- 0.1% Formic Acid (FA) in water
- Elution Solution: 50% ACN in water

Procedure:

- Activate a C18 SPE cartridge by washing with 3 mL of 100% ACN.[\[5\]](#)
- Equilibrate the cartridge with 4 mL of distilled water.[\[5\]](#)
- Dilute the ANTS labeling reaction mixture 10-fold with distilled water and load it onto the equilibrated C18 cartridge.[\[5\]](#)
- Wash the cartridge with 2 mL of water to remove unbound ANTS and other hydrophilic contaminants.[\[5\]](#)
- Elute the ANTS-labeled N-glycans with 0.5-1 mL of 50% ACN.[\[5\]](#)
- Dry the eluted sample in a vacuum centrifuge. The purified, labeled glycans are now ready for mass spectrometry analysis.

Mass Spectrometry Analysis

The purified ANTS-labeled N-glycans can be analyzed by various mass spectrometry techniques, most commonly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.[\[2\]](#)[\[6\]](#)

- MALDI-TOF MS: This technique is well-suited for high-throughput analysis and provides a rapid profile of the glycan population. ANTS-labeled glycans are typically analyzed in negative ion mode.[\[2\]](#)
- ESI-MS (coupled with LC): Liquid chromatography, often Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with ESI-MS provides separation of glycan isomers and allows for more in-depth structural analysis through fragmentation (MS/MS).[\[7\]](#)

Data Presentation and Quantitative Analysis

Quantitative analysis can be performed by integrating the peak areas from the fluorescence chromatogram or the ion intensities from the mass spectrum. The relative abundance of each glycan is expressed as a percentage of the total.

Table 1: Relative Abundance of N-Glycans from a Monoclonal Antibody

| Peak ID | Proposed N-Glycan Structure | Relative Abundance (%) | Observed Mass (m/z) |
|---------|-----------------------------|------------------------|---------------------|
| 1 | FA2 | 45.2 | 1905.6 |
| 2 | FA2G1 | 35.8 | 2067.7 |
| 3 | FA2G2 | 12.5 | 2229.8 |
| 4 | Man5 | 3.1 | 1683.5 |
| 5 | Others | 3.4 | - |

F: Core Fucose, A2: Biantennary complex glycan, G1/G2: 1 or 2 terminal galactose residues, Man5: High-mannose type glycan.

Table 2: Comparison of Glycosylation Profiles Under Different Culture Conditions

| N-Glycan Structure | Condition A: Relative Abundance (%) | Condition B: Relative Abundance (%) | Fold Change (B/A) |
|--------------------|---|---|-------------------|
| FA2 | 45.2 | 38.5 | 0.85 |
| FA2G1 | 35.8 | 42.1 | 1.18 |
| FA2G2 | 12.5 | 15.3 | 1.22 |
| Man5 | 3.1 | 1.8 | 0.58 |

Conclusion

The described workflow provides a comprehensive platform for the detailed characterization of N-glycans. The use of ANTS labeling offers the dual benefit of sensitive fluorescence detection for quantification and enhanced signal in mass spectrometry for structural identification. This methodology is highly applicable in biopharmaceutical development for clone selection, process monitoring, and quality control, as well as in fundamental glycobiology research.

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